molecular formula C11H18N2O B2825757 1-Pivaloylpiperidine-4-carbonitrile CAS No. 1176520-54-9

1-Pivaloylpiperidine-4-carbonitrile

Cat. No.: B2825757
CAS No.: 1176520-54-9
M. Wt: 194.278
InChI Key: PPJKWQWMIPRAIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Pivaloylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carbonitrile with pivaloyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Pivaloylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Pivaloylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and cyano group play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular pathways .

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKWQWMIPRAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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